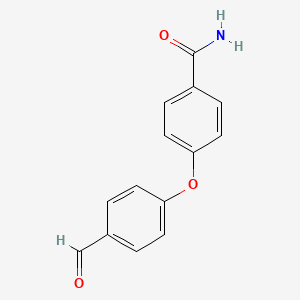
4-(4-Formyl-phenoxy)-benzamide
概要
説明
“4-(4-Formyl-phenoxy)-benzamide” is a chemical compound. It is also known as 4,4’-Diformyldiphenyl ether; 4,4’-Oxybis(benzaldehyde); 4,4’-Oxydibenzaldehyde; Bis(4-formylphenyl) ether . The empirical formula of this compound is C14H10O3 and its linear formula is O(C6H4CHO)2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a compound named 4-[(4′-formyl)phenoxy methyl]carbostyril was synthesized by refluxing a mixture of 4-bromomethyl carbostyril, 4-hydroxy benzaldehyde, and powdered anhydrous K2CO3 in absolute alcohol . Another study reported the synthesis of fully flexible cyclophosphazene-based COFs (FFCP COFs) using flexible hexa(4-formyl-phenoxy) cyclotriphosphazene (NOP-6-CHO) as a knot .Molecular Structure Analysis
The molecular structure of a similar compound, 4-[(4′-formyl)phenoxy methyl]carbostyril, has been reported. This compound crystallizes in the monoclinic system, with a space group of C2/c .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of hexaklorosiklotrifosfazene with sodium resulted in the formation of hexa (4-formyl-phenoxy) cyclotrifosphazen . Another study reported the fluorescence quenching of HBPDA by p-NP through a photoinduced electron transfer mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 4-[(4′-formyl)phenoxy methyl]carbostyril was found to have a melting point of 260 – 261 °C . The compound 4-(4-Formyl-phenoxy)-benzaldehyde has a melting point of 63-67 °C .作用機序
将来の方向性
The future directions in the research of similar compounds involve their potential applications. For instance, fully flexible cyclophosphazene-based COFs (FFCP COFs) were synthesized for sensing 2,4,6-trinitrophenol (TNP) and p-nitrophenol (p-NP) in real time with excellent sensitivity and selectivity .
特性
IUPAC Name |
4-(4-formylphenoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c15-14(17)11-3-7-13(8-4-11)18-12-5-1-10(9-16)2-6-12/h1-9H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLHRSUMHBQBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formyl-phenoxy)-benzamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

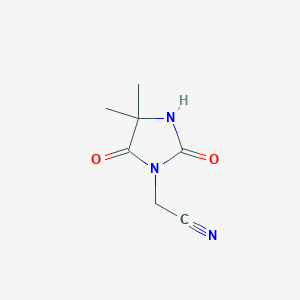
![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1462146.png)
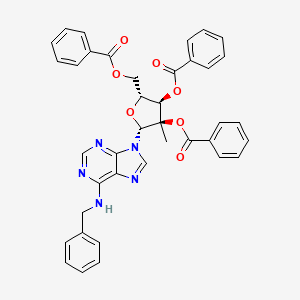
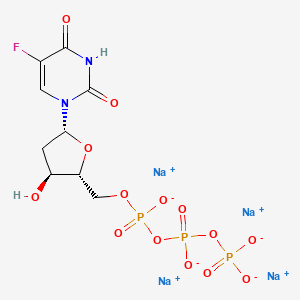
![4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde](/img/structure/B1462152.png)
![N-methyl-2-[(2-methylphenyl)amino]acetamide](/img/structure/B1462153.png)




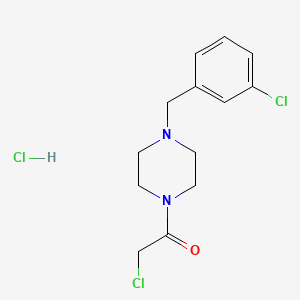
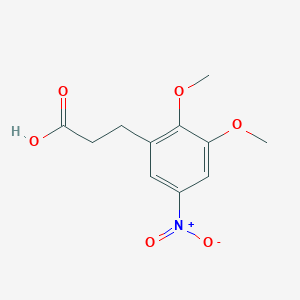
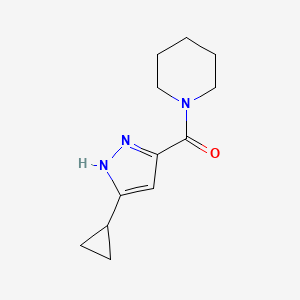
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1462165.png)